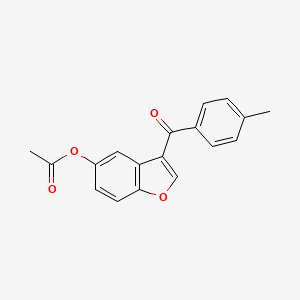
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole (NBD-BO) is a fluorescent dye that has been widely used in scientific research. It is a small molecule with a molecular weight of 337.38 g/mol and a chemical formula of C16H18N4O3. NBD-BO has unique chemical and physical properties that make it an ideal tool for various applications in biochemistry, cell biology, and biophysics.
Mécanisme D'action
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole works by attaching to specific molecules and emitting fluorescent signals when excited by light. The fluorescent signals can be detected and measured using various techniques, including fluorescence microscopy and spectroscopy. The mechanism of action of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule.
Biochemical and Physiological Effects:
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that can be used safely in laboratory experiments. However, it is important to handle 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole with care, as it is a flammable and potentially hazardous substance.
Avantages Et Limitations Des Expériences En Laboratoire
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has several advantages for laboratory experiments. It is a small molecule that can easily diffuse into cells and tissues, making it ideal for studying intracellular processes. It is also highly sensitive and can detect low concentrations of target molecules. However, 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has some limitations. It has a relatively short half-life and can be rapidly degraded in biological systems. Additionally, its fluorescent properties can be affected by environmental factors, such as pH and temperature.
Orientations Futures
There are several future directions for the use of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole. These probes could be used to study a wide range of biological processes, including protein folding, enzyme activity, and cell signaling. Another area of interest is the development of new techniques for detecting and measuring fluorescent signals. These techniques could improve the sensitivity and accuracy of experiments using 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole and other fluorescent probes. Finally, there is a need for more research on the limitations of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole and how they can be overcome. This could lead to the development of new methods for using 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole in biological systems.
Méthodes De Synthèse
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of tert-butyl hydrazine with 4-nitrobenzaldehyde, followed by cyclization with cyanogen bromide. The final product is obtained through the reaction of the intermediate with tert-butyl chloroformate. The synthesis of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole is relatively simple and can be performed in a standard laboratory setting.
Applications De Recherche Scientifique
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole is widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of various molecules, including proteins, lipids, and nucleic acids. 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has also been used to study protein-protein interactions, protein-lipid interactions, and protein conformational changes. Additionally, 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has been used to study the dynamics of membrane trafficking and endocytosis.
Propriétés
IUPAC Name |
5-tert-butyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)12-14-11(15-19-12)8-9-4-6-10(7-5-9)16(17)18/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGVEBGCLDOWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)



![4-fluoro-N-[(4-methyl-1-piperazinyl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5867492.png)


